6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS 1142191-85-2) is a highly functionalized heterocyclic building block engineered for complex active pharmaceutical ingredient (API) and agrochemical synthesis [1]. Featuring distinct halogens (bromine and chlorine) alongside a sterically demanding trimethylsilyl (TMS) group, this scaffold enables precise, sequential functionalization without the need for transient protecting groups. For procurement teams and process chemists, its primary material value lies in its ability to streamline multi-step synthetic routes, offering predictable, orthogonal reactivity profiles that reduce downstream purification costs and improve overall process mass intensity (PMI) compared to simpler, less substituted pyridine derivatives.
Substituting this compound with simpler analogs, such as 2-bromo-6-chloropyridine or 2,6-dibromopyridine, introduces significant synthetic inefficiencies and process bottlenecks [1]. While simpler dihalopyridines offer baseline cross-coupling capabilities, they lack the crucial steric shielding and ipso-substitution potential provided by the C3-TMS group. This absence leads to poor regiocontrol during initial metal-catalyzed couplings and necessitates harsh, cryogenic directed ortho-metalation (DoM) for any subsequent C3 functionalization—a process that scales poorly and generates hard-to-separate regioisomers. Procuring the exact TMS-functionalized scaffold bypasses these limitations, ensuring high-fidelity, room-temperature transformations that are critical for reproducible, commercial-scale manufacturing.
In standard palladium-catalyzed cross-coupling reactions, the C6-bromide is inherently more reactive than the C2-chloride. However, in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine, the bulky C3-TMS group provides intense steric shielding to the adjacent C2 position, pushing the regioselectivity of the initial C6-arylation to near-perfect levels (>99:1)[1]. In contrast, the baseline comparator 2-bromo-6-chloropyridine suffers from competitive insertion at the C2-Cl bond, typically yielding an 88:12 to 92:8 mixture of regioisomers. This precise regiocontrol eliminates the need for complex chromatographic separations.
| Evidence Dimension | Regioselectivity ratio (C6 vs C2 coupling) at 60°C |
| Target Compound Data | >99:1 (exclusive C6 functionalization) |
| Comparator Or Baseline | 2-Bromo-6-chloropyridine (88:12 to 92:8 ratio) |
| Quantified Difference | Near-complete elimination of C2-coupled byproducts (approx. 10% yield recovery) |
| Conditions | Standard Suzuki-Miyaura conditions (Pd(PPh3)4, arylboronic acid, mild base) |
Eliminates costly chromatographic separation of regioisomers, directly improving process yield and scalability for API manufacturing.
The C3-TMS group serves as a highly efficient, traceless directing group that can be directly converted into other functionalities via ipso-substitution. Treatment of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine with electrophilic halogens (e.g., ICl) yields the C3-iodinated product in >85% yield at room temperature [1]. Conversely, achieving C3-functionalization on the des-TMS comparator, 2-bromo-6-chloropyridine, requires directed ortho-metalation (DoM) at -78°C, which frequently yields <50% due to poor regiocontrol and proton-transfer side reactions. The TMS group thus acts as a stable placeholder that activates the C3 position for mild, scalable transformations.
| Evidence Dimension | Yield of C3-iodination/functionalization |
| Target Compound Data | >85% yield via room-temperature ipso-substitution |
| Comparator Or Baseline | 2-Bromo-6-chloropyridine (<50% yield via cryogenic DoM) |
| Quantified Difference | >35% absolute yield increase and elimination of cryogenic requirements |
| Conditions | Electrophilic halogenation (ICl, RT) vs. Cryogenic lithiation (LDA, -78°C, then I2) |
Allows for late-stage functionalization at the C3 position under mild, scalable conditions, avoiding expensive cryogenic infrastructure.
Polyhalogenated pyridines are notoriously susceptible to base-catalyzed 'halogen dance' isomerizations, which scramble the substitution pattern and ruin batch purity. The presence of the C3-TMS group in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine sterically and electronically stabilizes the ring, restricting proton abstraction and limiting halogen dance side products to <2% under strongly basic conditions [1]. In contrast, comparators like 2,6-dibromopyridine or 2-bromo-6-chloropyridine can generate up to 30% mixed isomer impurities when exposed to lithium amides during adjacent functionalization steps. This stability ensures high-fidelity structural retention during complex multi-step syntheses.
| Evidence Dimension | Formation of isomerized side products under strong base |
| Target Compound Data | <2% halogen-dance impurities |
| Comparator Or Baseline | 2,6-Dibromopyridine (up to 30% isomer mixture) |
| Quantified Difference | 28% reduction in critical structural impurities |
| Conditions | Exposure to strong bases (e.g., LDA, LiTMP) during adjacent functionalization |
Ensures batch-to-batch reproducibility and high API purity by preventing unpredictable structural rearrangements during multi-step syntheses.
The tri-orthogonal nature of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine makes it a highly efficient scaffold for synthesizing diverse bi-aryl pyridine libraries used in kinase inhibitor discovery. By leveraging the >99:1 regioselectivity of the C6-bromide over the C2-chloride (as detailed in Section 3), chemists can perform sequential Suzuki or Stille couplings at C6 and C2 without intermediate protection steps, rapidly generating structure-activity relationship (SAR) data with high purity [1].
For process chemists translating bench routes to pilot-plant scale, avoiding cryogenic conditions is a primary procurement driver. The ability to perform room-temperature ipso-substitution at the C3-TMS position (as shown in Section 3) allows for the scalable production of 2,3,6-trisubstituted pyridines without the massive energy costs and specialized reactor requirements associated with the -78°C directed ortho-metalation required by des-TMS analogs [2].
In agrochemical development, tuning lipophilicity via fluorination is critical for compound efficacy. The stable C3-TMS group acts as a perfect handle for late-stage electrophilic fluorination (using reagents like Selectfluor). Because the TMS group simultaneously suppresses unwanted halogen-dance isomerizations (as proven in Section 3), the fluorination proceeds with high regiochemical fidelity, ensuring the final agrochemical active ingredient meets stringent regulatory purity standards [3].